2-Amino-3-hydroxy-1-phenylpropan-1-one
Description
2-Amino-3-hydroxy-1-phenylpropan-1-one is a propanone derivative characterized by a phenyl group at the carbonyl position (C1), an amino group at C2, and a hydroxyl group at C3. Its molecular formula is C₉H₁₁NO₂ (molecular weight: 181.19 g/mol). Below, we compare its structure, substituent effects, and molecular properties with analogous compounds documented in authoritative sources.
Properties
CAS No. |
16735-23-2 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-3-hydroxy-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H11NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2 |
InChI Key |
XQRAVJOTJAQCIZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C(CO)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CO)N |
Synonyms |
2-AMINO-3-HYDROXY-1-PHENYL-1-PROPANONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ in substituents on the phenyl ring, amino group modifications, or additional heterocyclic moieties.
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride ()
- Substituents : Chlorine at the phenyl ring’s meta position; hydrochloride salt.
- Molecular Formula: C₉H₁₁Cl₂NO
- Molecular Weight : 244.10 g/mol
- Hydrochloride salt improves aqueous solubility compared to the free base .
2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride ()
- Substituents : Piperidine ring at C1; phenyl at C3.
- Molecular Formula : C₁₄H₂₁ClN₂O
- Molecular Weight : 268.78 g/mol
- Key Features :
2-(Methylamino)-1-(3-methylphenyl)propan-1-one ()
- Substituents: Methyl group on the phenyl ring; methylamino group at C2.
- Molecular Formula: C₁₁H₁₅NO
- Molecular Weight : 177.24 g/mol
- The methylamino group reduces hydrogen-bonding capacity compared to primary amines .
2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride ()
- Substituents : Hydroxy-pyrrolidine ring at C1; phenyl at C3.
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 278.76 g/mol
- Key Features :
2-(Diethylamino)-1-phenylpropan-1-one ()
- Substituents: Diethylamino group at C2.
- Molecular Formula: C₁₂H₁₇NO
- Molecular Weight : 191.27 g/mol
- Key Features: The bulky diethylamino group reduces polarity, increasing lipid solubility. Tertiary amino groups are less prone to oxidation compared to primary amines .
Data Table: Structural and Molecular Comparison
Key Trends and Implications
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., Cl in ) increase carbonyl electrophilicity, favoring nucleophilic addition reactions.
- Electron-donating groups (e.g., methyl in ) enhance stability and lipophilicity.
Salt Forms and Solubility :
Hydroxy and amino groups facilitate hydrogen bonding with biological targets, whereas tertiary amines () may reduce metabolic degradation.
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